2-Chloro-4,5,7-trimethylquinoline
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Overview
Description
2-Chloro-4,5,7-trimethylquinoline is an organic compound with the molecular formula C12H12ClN. It belongs to the quinoline family, which is characterized by a double-ring structure consisting of a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5,7-trimethylquinoline typically involves the chlorination of 4,5,7-trimethylquinoline. One common method includes the use of trichlorophosphate as a chlorinating agent under reflux conditions for about an hour . Another approach involves microwave irradiation, which offers a rapid, high-yielding, and eco-friendly protocol for the synthesis of quinoline-based derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and the use of microwave irradiation, are increasingly being adopted to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5,7-trimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are less commonly documented.
Common Reagents and Conditions
Common reagents for substitution reactions include nucleophiles such as amines and thiols. Oxidation reactions may involve agents like potassium permanganate, while reduction reactions could use hydrogen gas in the presence of a catalyst .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an aminoquinoline derivative .
Scientific Research Applications
2-Chloro-4,5,7-trimethylquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4,5,7-trimethylquinoline is not well-documented. it is likely to interact with molecular targets similar to other quinoline derivatives. For instance, it may inhibit heme polymerase in malarial parasites, preventing the conversion of heme to hemazoin, thereby exerting its antimalarial effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2,5,7-trimethylquinoline
- 4-Chloro-2,7,8-trimethylquinoline
- 4-Chloro-2,6,8-trimethylquinoline
- 4-Chloro-6,7-dimethylquinoline
- 7-Chloro-2,4-dimethylquinoline
- 2-Chloro-3,7-dimethylquinoline
- 4-Chloro-2,6-dimethylquinoline
- 4-Chloro-2,8-dimethylquinoline
- 5-Chloro-2,8-dimethylquinoline
- 2,6,7-Trimethylquinoline
- 2,5,7-Trimethylquinoline
Uniqueness
2-Chloro-4,5,7-trimethylquinoline is unique due to its specific substitution pattern on the quinoline ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of novel compounds with targeted applications in various fields .
Properties
IUPAC Name |
2-chloro-4,5,7-trimethylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-7-4-8(2)12-9(3)6-11(13)14-10(12)5-7/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTKXGDEXQXRMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=NC2=C1)Cl)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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